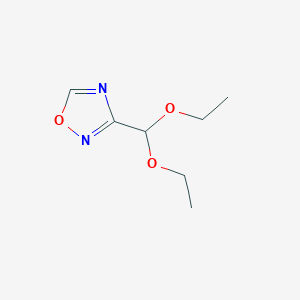

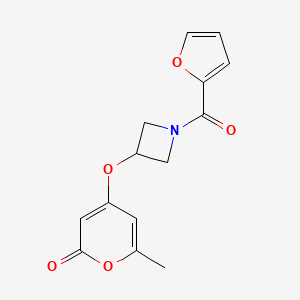

3-(Diethoxymethyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This could include reactions with various reagents, stability under different conditions, and its behavior under various chemical processes .Physical and Chemical Properties Analysis

This involves analyzing properties such as melting point, boiling point, solubility, density, and refractive index. Techniques used could include mass spectrometry, infrared spectroscopy, UV/Vis spectroscopy, and NMR spectroscopy .Aplicaciones Científicas De Investigación

Novel Synthesis Routes

Research has demonstrated innovative approaches to synthesizing heterocyclic compounds utilizing 3-(Diethoxymethyl)-1,2,4-oxadiazole derivatives. For instance, diethoxymethyl acetate was employed in cyclizing o-disubstituted aminopyridines to create oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines, leading to a novel synthesis method for 2-substituted thiazolo[5,4-c]pyridines and 4-amino-3-pyridinethiol, underscoring the versatility of 1,2,4-oxadiazole derivatives in the synthesis of complex heterocyclic structures (Katner & Brown, 1990).

Heterocyclic Compounds in Medicinal Chemistry

Oxadiazoles, including this compound derivatives, are central in developing drug-like molecules due to their bioisosteric resemblance to ester and amide functionalities. They are prevalent in medicinal chemistry for their potential as therapeutic agents. A systematic comparison within a drug compound collection highlighted the significant difference in lipophilicity, metabolic stability, and solubility between 1,2,4- and 1,3,4-oxadiazole isomers, favoring the 1,3,4-oxadiazole isomers. These differences are crucial for drug design and development, indicating the potential of 1,2,4-oxadiazoles in creating more efficient and metabolically stable drugs (Boström et al., 2012).

Corrosion Inhibition

The use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for metals in acidic environments is another significant application. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole exhibited excellent inhibition efficiency for mild steel in sulfuric acid media, demonstrating more than 96% efficiency at certain concentrations. This efficacy is attributed to the adsorption of oxadiazole molecules on the metal surface, suggesting their potential in industrial applications to protect metals from corrosion (Bouklah et al., 2006).

Synthetic Scaffolds for Heterocyclic Chemistry

This compound derivatives have been used as scaffolds for synthesizing highly functionalized heterocyclic compounds. For instance, methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate was produced through domino 1,3-dipolar cycloaddition and elimination, serving as a versatile scaffold for the synthesis of various isoxazole-annulated heterocycles. This highlights the compound's utility in creating diverse chemical structures for further pharmaceutical and chemical research (Ruano, Fajardo, & Martín, 2005).

Therapeutic Applications and Biological Activity

The oxadiazole ring, including this compound derivatives, has been found in numerous synthetic molecules with varied therapeutic applications. The structural uniqueness of 1,3,4-oxadiazole rings facilitates effective binding with various enzymes and receptors, eliciting a wide range of biological activities. Research into 1,3,4-oxadiazole-based compounds is a growing field, with these compounds showing promise in treating various ailments due to their diverse bioactivities (Verma et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(diethoxymethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-3-10-7(11-4-2)6-8-5-12-9-6/h5,7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYPJGOXJINJGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NOC=N1)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240605-76-8 |

Source

|

| Record name | 3-(diethoxymethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2969411.png)

![4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine](/img/structure/B2969415.png)

![Tert-butyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2969417.png)

![2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B2969420.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2969424.png)

![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)